molecular formula C10H15N B14742281 N,N,2,4-Tetramethylbenzenamine CAS No. 769-53-9

N,N,2,4-Tetramethylbenzenamine

Cat. No.: B14742281
CAS No.: 769-53-9
M. Wt: 149.23 g/mol
InChI Key: DZXAIYQRCQALGE-UHFFFAOYSA-N
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Description

N,N,2,4-Tetramethylbenzenamine (CAS: Not explicitly listed in evidence) is a substituted aromatic amine with methyl groups at the nitrogen and 2,4-positions of the benzene ring. This structural configuration confers distinct electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis and materials science.

Properties

CAS No.

769-53-9

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

N,N,2,4-tetramethylaniline

InChI

InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)9(2)7-8/h5-7H,1-4H3

InChI Key

DZXAIYQRCQALGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,2,4-Tetramethylbenzenamine can be synthesized through several methods. One common approach involves the alkylation of 2,4-xylidine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylbenzonitrile in the presence of a suitable catalyst like palladium on carbon. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N,2,4-Tetramethylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N,2,4-Tetramethylbenzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2,4-Tetramethylbenzenamine involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for specific enzymes, leading to the formation of detectable products. In industrial applications, its reactivity is harnessed to produce desired chemical transformations .

Comparison with Similar Compounds

Structural Insights :

  • N,N,2,6-Tetramethylbenzenamine : Steric hindrance at the 2,6-positions reduces reactivity in electrophilic substitution compared to the 2,4-isomer .
  • N,N-Dimethyl-3-methylbenzenamine : The meta-methyl group enhances electron-donating effects, altering NMR chemical shifts (e.g., ¹H NMR: δ 2.2–2.4 ppm for N-CH₃) .
  • Bis(N,N-dimethyl) Derivatives : Bridged or azo-linked structures (e.g., 4,4’-Methylenebis) exhibit increased thermal stability and applications in polymer chemistry .

Physicochemical Properties

Melting Points and Solubility:

  • N,N,2,6-Tetramethylbenzenamine: Melting point ~45–50°C; soluble in ethanol, ether .
  • 4,4'-Bis(N,N-dimethylamino)azobenzene: Bright yellow crystalline solid (mp ~160°C); used as a pH-sensitive dye .

Spectroscopic Data:

  • ¹³C NMR: N,N-Dimethylbenzenamine derivatives show peaks at δ 40–45 ppm (N-CH₃) and δ 125–140 ppm (aromatic carbons) . Azo-linked analogs (e.g., 4,4'-Bis(N,N-dimethylamino)azobenzene) exhibit downfield shifts for aromatic carbons adjacent to the azo group (δ 145–150 ppm) .
  • ESI–MS :
    • Molecular ion peaks at m/z 149.23 for N,N,2,6-tetramethylbenzenamine .

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